Cas no 275808-53-2 (3-(Morpholin-4-ylsulfonyl)phenol)

3-(Morpholin-4-ylsulfonyl)phenol 化学的及び物理的性質
名前と識別子
-
- 3-(morpholin-4-ylsulfonyl)phenol
- 3-(Morpholinosulfonyl)phenol
- 3-hydroxybenzenesulfonylmorpholine
- NTZRJBWFODFBRY-UHFFFAOYSA-N
- SBB072546
- ST095897
- BC4718673
- morpholine, 4-[(3-hydroxyphenyl)sulfonyl]-
- T1605
- 3-(Morpholin-4-ylsulfonyl)phenol
-
- MDL: MFCD11593458
- インチ: 1S/C10H13NO4S/c12-9-2-1-3-10(8-9)16(13,14)11-4-6-15-7-5-11/h1-3,8,12H,4-7H2
- InChIKey: NTZRJBWFODFBRY-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=C(C=1)O)(N1CCOCC1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 318
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 75.2
3-(Morpholin-4-ylsulfonyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB415464-5 g |
3-(Morpholin-4-ylsulfonyl)phenol |
275808-53-2 | 5 g |
€656.50 | 2023-07-19 | ||
A2B Chem LLC | AI46366-250mg |
3-(Morpholin-4-ylsulfonyl)phenol |
275808-53-2 | 95% | 250mg |
$63.00 | 2024-04-20 | |
A2B Chem LLC | AI46366-5g |
3-(Morpholin-4-ylsulfonyl)phenol |
275808-53-2 | 95% | 5g |
$402.00 | 2024-04-20 | |
Ambeed | A607821-1g |
3-(Morpholinosulfonyl)phenol |
275808-53-2 | 97% | 1g |
$178.0 | 2024-07-28 | |
TRC | M234525-250mg |
3-(Morpholin-4-ylsulfonyl)phenol |
275808-53-2 | 250mg |
$ 185.00 | 2022-06-04 | ||
abcr | AB415464-500 mg |
3-(Morpholin-4-ylsulfonyl)phenol |
275808-53-2 | 500MG |
€195.40 | 2023-02-19 | ||
Chemenu | CM516050-1g |
3-(Morpholinosulfonyl)phenol |
275808-53-2 | 97% | 1g |
$176 | 2022-09-29 | |
abcr | AB415464-5g |
3-(Morpholin-4-ylsulfonyl)phenol; . |
275808-53-2 | 5g |
€637.00 | 2025-02-17 | ||
A2B Chem LLC | AI46366-10g |
3-(Morpholin-4-ylsulfonyl)phenol |
275808-53-2 | 95% | 10g |
$662.00 | 2024-04-20 | |
abcr | AB415464-10 g |
3-(Morpholin-4-ylsulfonyl)phenol |
275808-53-2 | 10 g |
€1,074.00 | 2023-07-19 |
3-(Morpholin-4-ylsulfonyl)phenol 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
3-(Morpholin-4-ylsulfonyl)phenolに関する追加情報
Professional Introduction to 3-(Morpholin-4-ylsulfonyl)phenol (CAS No. 275808-53-2)
3-(Morpholin-4-ylsulfonyl)phenol, identified by its CAS number 275808-53-2, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a morpholine sulfonamide moiety and a phenolic group makes it a versatile intermediate for synthesizing various bioactive molecules.
The morpholine ring, a six-membered heterocyclic amine, contributes to the compound's solubility and stability, which are critical factors in pharmaceutical formulations. The sulfonamide group, on the other hand, enhances its interactions with biological targets, making it a valuable scaffold for medicinal chemistry. Recent studies have highlighted the role of such sulfonamides in modulating enzyme activity and receptor binding, which are essential for developing novel therapeutic agents.
In the realm of drug discovery, 3-(Morpholin-4-ylsulfonyl)phenol has been explored as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target these diseases more effectively. The sulfonamide moiety in 3-(Morpholin-4-ylsulfonyl)phenol provides a hinge-binding motif that can interact with the ATP-binding pocket of kinases, thereby inhibiting their activity.
Recent advancements in computational chemistry have enabled the virtual screening of large libraries of compounds to identify potential drug candidates. 3-(Morpholin-4-ylsulfonyl)phenol has been utilized in these virtual screening campaigns due to its promising pharmacophoric features. Such computational approaches have accelerated the drug discovery process by allowing researchers to predict the binding affinity and specificity of compounds before conducting wet-lab experiments.
The synthesis of 3-(Morpholin-4-ylsulfonyl)phenol involves multi-step organic reactions, including sulfonylation and morpholine ring formation. The efficiency and scalability of these synthetic routes are crucial for industrial-scale production. Researchers have reported optimized synthetic pathways that minimize byproducts and maximize yield, ensuring that the compound is produced in high purity. This is essential for subsequent pharmaceutical applications where impurities can affect the safety and efficacy of drug candidates.
In addition to its role in kinase inhibition, 3-(Morpholin-4-ylsulfonyl)phenol has been investigated for its potential antimicrobial properties. The sulfonamide group is known to exhibit broad-spectrum antimicrobial activity by inhibiting bacterial enzymes involved in folic acid synthesis. This makes it a valuable component in developing new antibiotics to combat resistant strains of bacteria. Current research is focused on identifying derivatives of 3-(Morpholin-4-ylsulfonyl)phenol that enhance its antimicrobial efficacy while reducing toxicity.
The pharmacokinetic properties of 3-(Morpholin-4-ylsulfonyl)phenol are also subjects of interest in drug development. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability as a drug candidate. Studies have shown that modifications to the morpholine ring can significantly influence the pharmacokinetic profile of sulfonamides. By optimizing these structural features, researchers aim to improve the bioavailability and reduce the clearance rate of 3-(Morpholin-4-ylsulfonyl)phenol strong>, thereby enhancing its therapeutic potential.
The role of 3-(Morpholin-4-ylsulfonyl strong>)< strong>phenol strong >in targeted therapy has also been explored. Targeted therapy involves using drugs that specifically target cancer cells while minimizing damage to healthy cells. The sulfonamide group's ability to interact with biological targets makes it an ideal candidate for such therapies. Researchers are currently investigating how 3-(< strong>Morpholin -4 -ylsulfonyl strong >)< strong >phenol strong >can be incorporated into nanoparticles for targeted delivery to tumors. This approach could enhance the efficacy of treatments while reducing side effects.
In conclusion, 3-(< strong>Morpholin -4 -ylsulfonyl strong >)< strong >phenol strong >(CAS No. 275808-53-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it valuable for synthesizing kinase inhibitors, antimicrobial agents, and targeted therapies. Ongoing research continues to uncover new applications for this compound, highlighting its importance in advancing drug discovery efforts.
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